N-(2-METHOXYBENZYL)-N-[3-(TRIFLUOROMETHYL)BENZYL]AMINE
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c1-21-15-8-3-2-6-13(15)11-20-10-12-5-4-7-14(9-12)16(17,18)19/h2-9,20H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSUOCKGWNHSRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYBENZYL)-N-[3-(TRIFLUOROMETHYL)BENZYL]AMINE typically involves the reaction of 2-methoxybenzylamine with 3-(trifluoromethyl)benzyl chloride under basic conditions. The reaction can be carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYBENZYL)-N-[3-(TRIFLUOROMETHYL)BENZYL]AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Conditions may include the use of Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies indicate that compounds similar to N-(2-Methoxybenzyl)-N-[3-(trifluoromethyl)benzyl]amine may possess anticancer properties. The thiazole moiety has been associated with various biological activities, including the inhibition of tumor growth and metastasis. Research has shown that modifications to the benzyl groups can enhance the selectivity and potency of these compounds against specific cancer cell lines .
-
Antimicrobial Properties :
- The presence of trifluoromethyl groups in organic compounds often enhances their lipophilicity, potentially increasing their antimicrobial efficacy. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, although further research is necessary to establish its effectiveness and mechanism of action .
-
Neuroprotective Effects :
- There is emerging evidence that thiazole derivatives can exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural features of this compound may contribute to its ability to cross the blood-brain barrier, facilitating its therapeutic potential .
Materials Science Applications
- Polymer Chemistry :
- Fluorescent Probes :
Chemical Intermediate
The compound can act as an intermediate in the synthesis of more complex molecules, particularly those designed for pharmaceutical applications. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential in drug development processes .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related thiazole derivative exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity, suggesting that this compound could be a candidate for further investigation .
Case Study 2: Antimicrobial Efficacy
Research conducted on various thiazole derivatives showed promising results against Gram-positive bacteria. The study indicated that compounds with similar structures to this compound could serve as lead compounds for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action for N-(2-METHOXYBENZYL)-N-[3-(TRIFLUOROMETHYL)BENZYL]AMINE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The methoxy and trifluoromethyl groups can affect its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physical Properties
Key Observations:
- Substituent Effects: The 2-methoxy group in the target compound may enhance solubility compared to non-polar analogs (e.g., N-methyl derivatives in ).
- Molecular Weight : The target compound (MW 322.33) is lighter than ’s ethanamine derivative (MW 353.78), likely due to the absence of an extended alkyl chain. This difference could influence membrane permeability in biological systems .
Biological Activity
N-(2-Methoxybenzyl)-N-[3-(trifluoromethyl)benzyl]amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : CHFN
- Molecular Weight : 321.34 g/mol
- CAS Number : Not explicitly provided in the sources.
The compound features a methoxy group and a trifluoromethyl group, which are known to influence its biological activity. The trifluoromethyl group, in particular, has been associated with increased lipophilicity and enhanced binding affinity to biological targets.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing trifluoromethyl groups have shown increased potency in inhibiting various enzymes. For example, studies indicate that the incorporation of trifluoromethyl groups can enhance the inhibitory effects on serotonin uptake and reverse transcriptase enzymes .
- Interaction with Receptors : The structural modifications provided by the methoxy and trifluoromethyl groups may facilitate better interactions with specific receptors or proteins, potentially leading to altered signaling pathways in cells.
- Cytotoxic Effects : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against certain cancer cell lines, indicating potential applications in cancer therapy .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Cell Line Studies :
- SAR (Structure-Activity Relationship) :
- Pharmacological Profiles :
Q & A
Q. Methodological Insight :
- Lipophilicity Assessment : Use reversed-phase HPLC or logP calculations (e.g., XLogP3) to quantify hydrophobicity.
- Solubility Testing : Perform shake-flask experiments in buffers of varying pH to assess aqueous solubility .
What synthetic routes are available for this compound, and how can purity be optimized?
Basic Question
A common method involves reductive amination :
React 2-methoxybenzylamine with 3-(trifluoromethyl)benzaldehyde under catalytic hydrogenation (e.g., Pd/C or NaBH₄) .
Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Advanced Optimization :
- Catalyst Screening : Test transition-metal catalysts (e.g., Ru or Ir complexes) for improved yield and enantioselectivity .
- Purity Validation : Use HPLC-MS to detect trace impurities (e.g., unreacted aldehydes) and optimize reaction stoichiometry .
How do structural analogs of this compound differ in biological activity, and what design principles govern structure-activity relationships (SAR)?
Advanced Question
Analog studies (e.g., replacing CF₃ with Cl or F) reveal that:
- CF₃ Group : Enhances binding to hydrophobic enzyme pockets (e.g., kinases) due to strong electron-withdrawing effects .
- Methoxy Position : 2-Substitution on the benzyl ring improves CNS penetration compared to 4-substitution .
Q. Methodological Approach :
- Molecular Docking : Use software like AutoDock to predict interactions with targets (e.g., GPCRs or ion channels) .
- In Vitro Assays : Compare IC₅₀ values of analogs in enzyme inhibition studies .
What analytical techniques are critical for characterizing this compound, and how are contradictions in spectral data resolved?
Basic Question
Core techniques include:
Q. Advanced Conflict Resolution :
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing .
- 2D NMR (COSY, NOESY) : Clarify overlapping signals in complex spectra .
How does the compound interact with biological targets such as enzymes or receptors, and what experimental models validate these interactions?
Advanced Question
The trifluoromethyl group may enhance binding to:
- Serotonin Receptors : Demonstrated via radioligand displacement assays (e.g., 5-HT₂A) .
- Cytochrome P450 Enzymes : Assess metabolic stability using liver microsomes and LC-MS/MS .
Q. Experimental Design :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets .
- Knockout Models : Validate target specificity in cell lines lacking the receptor of interest .
What are the regulatory considerations for handling this compound in laboratory settings?
Advanced Question
Q. Documentation :
- Maintain records of synthesis scale, storage conditions, and disposal methods to comply with institutional policies .
How can computational chemistry guide the optimization of this compound for specific applications?
Advanced Question
- QSAR Modeling : Predict bioavailability or toxicity using descriptors like polar surface area or H-bond donors .
- Free Energy Perturbation (FEP) : Simulate the impact of substituent changes on binding affinity to refine SAR .
Q. Validation :
- Compare computational predictions with experimental data (e.g., IC₅₀ shifts in enzyme assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
